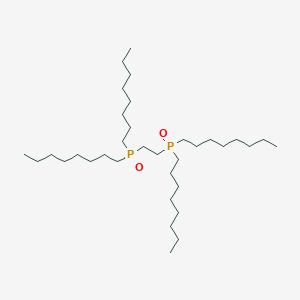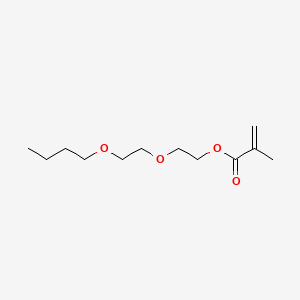
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) is a copolymer composed of ethyl methacrylate and methyl methacrylate monomers. This compound is a type of synthetic acrylate polymer known for its hydrophobic properties, lower modulus of elasticity, and softer texture compared to other similar polymers .
Vorbereitungsmethoden
The synthesis of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) typically involves free radical polymerization. The process begins with the monomers ethyl methacrylate and methyl methacrylate, which are polymerized in the presence of an initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like ethyl acetate . Industrial production methods often utilize bulk, solution, or emulsion polymerization techniques to achieve the desired copolymer properties .
Analyse Chemischer Reaktionen
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) undergoes various chemical reactions, including:
Oxidation: The polymer can be oxidized using reagents like hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions are less common but can be performed under specific conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions include modified copolymers with altered mechanical and thermal properties .
Wissenschaftliche Forschungsanwendungen
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various functional materials and as a matrix for composite materials.
Biology: Employed in the fabrication of biomedical devices, such as hearing aids and dental materials.
Medicine: Utilized in drug delivery systems and as a component in tissue engineering scaffolds.
Industry: Applied in coatings, adhesives, and as a protective material for stone relics.
Wirkmechanismus
The mechanism of action of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) involves its interaction with various molecular targets and pathways. The copolymer’s hydrophobic nature allows it to form stable films and coatings, providing protective barriers. In biomedical applications, the copolymer can interact with biological tissues, promoting adhesion and integration .
Vergleich Mit ähnlichen Verbindungen
POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) is similar to other acrylate polymers such as:
POLY(ETHYL METHACRYLATE): Shares hydrophobic properties but has a lower modulus of elasticity and softer texture.
POLY(METHYL METHACRYLATE): Known for its transparency and higher modulus of elasticity.
POLY(2-(DIMETHYLAMINO)ETHYL METHACRYLATE): Exhibits pH-sensitive properties and is used in gene delivery.
The uniqueness of POLY(ETHYL METHACRYLATE-CO-METHYL METHACRYLATE) lies in its balanced properties, making it suitable for a variety of applications where both flexibility and durability are required.
Eigenschaften
CAS-Nummer |
25685-29-4 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
ethyl 2-methylprop-2-enoate;methyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C6H10O2.C5H8O2/c1-4-8-6(7)5(2)3;1-4(2)5(6)7-3/h2,4H2,1,3H3;1H2,2-3H3 |
InChI-Schlüssel |
WCMINAGIRMRVHT-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)OC |
Kanonische SMILES |
CCOC(=O)C(=C)C.CC(=C)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Benzamide, N-[5,8,13,14-tetrahydro-5,8,14-trioxo-11-(trifluoromethyl)naphth[2,3-c]acridin-6-yl]-](/img/structure/B1617680.png)

![2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-4-[(5-chloro-2-methylphenyl)azo]-3-hydroxy-](/img/structure/B1617685.png)







